molecular formula C14H8N4O4S3 B428104 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole

2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B428104
M. Wt: 392.4g/mol
InChI Key: XDZOKKQVTZTUJK-UHFFFAOYSA-N
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Description

2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiadiazole ring substituted with two 2-nitrophenylsulfanyl groups, making it an interesting subject for studies in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-nitrothiophenol with 2,5-dichloro-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The thiadiazole ring may also interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(phenylsulfanyl)-1,3,4-thiadiazole: Lacks the nitro groups, making it less reactive in redox reactions.

    2,5-Bis(4-nitrophenylsulfanyl)-1,3,4-thiadiazole: Similar structure but with nitro groups in different positions, affecting its reactivity and properties.

    2,5-Bis(2-aminophenylsulfanyl)-1,3,4-thiadiazole: Contains amino groups instead of nitro groups, leading to different chemical and biological activities.

Uniqueness

2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of nitrophenyl groups, which impart distinct redox properties and potential biological activities. Its structural features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H8N4O4S3

Molecular Weight

392.4g/mol

IUPAC Name

2,5-bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C14H8N4O4S3/c19-17(20)9-5-1-3-7-11(9)23-13-15-16-14(25-13)24-12-8-4-2-6-10(12)18(21)22/h1-8H

InChI Key

XDZOKKQVTZTUJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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